Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

Description

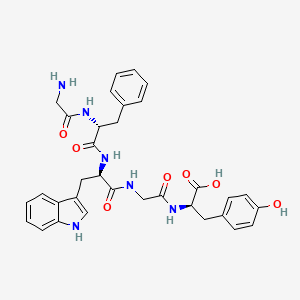

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is a synthetic tetrapeptide composed of D-configured amino acids, with a sequence featuring glycine, phenylalanine, tryptophan, and tyrosine residues. The compound exhibits a molecular formula of C₃₃H₃₆N₆O₇ and a molar mass of 628.69 g/mol (CAS: 644997-01-3) . Its structure includes stereochemical specificity (D-configuration) for phenylalanine, tryptophan, and tyrosine, which confers resistance to proteolytic degradation and enhances metabolic stability compared to L-isomers.

Properties

CAS No. |

644997-00-2 |

|---|---|

Molecular Formula |

C33H36N6O7 |

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)32(44)39-27(16-22-18-35-25-9-5-4-8-24(22)25)31(43)36-19-30(42)38-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1 |

InChI Key |

ATTWRWLFWIXCSR-JCYYIGJDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, D-phenylalanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for D-tryptophan, glycine, and D-tyrosine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives or other chemical groups using coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Nutritional Applications

Tyrosine Supplementation in Parenteral Nutrition:

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine has been investigated as a source of tyrosine in parenteral nutrition, particularly for patients with phenylalanine deficiencies. In studies involving phenylalanine-deficient rats, the administration of glycyl-L-tyrosine resulted in significant improvements in growth and nitrogen metabolism by rapidly providing free tyrosine . This suggests that the compound can effectively maintain intra- and extracellular tyrosine pools, which is crucial for individuals with metabolic disorders.

Case Study: Neonatal Nutrition:

A study assessed the tyrosine requirement in parenterally fed neonates using glycyl-L-tyrosine. The findings indicated that this dipeptide could meet the increased tyrosine needs during the neonatal period, where traditional amino acid solutions often fall short due to poor solubility . This highlights its potential use in clinical settings for infants requiring specialized nutritional support.

Pharmacological Applications

Neuroprotective Properties:

Research has indicated that compounds similar to this compound may have neuroprotective effects. For instance, peptides like these are being explored for their ability to enhance neurogenesis and provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The peptide's structure allows it to interact with neural pathways, potentially improving cognitive functions and offering protection against neuronal damage.

Therapeutic Uses in Metabolic Disorders:

The compound's role in metabolic disorders is notable, especially concerning phenylketonuria (PKU), a genetic condition that impairs the conversion of phenylalanine to tyrosine. A case report highlighted the metabolic challenges faced by PKU patients and the importance of managing tyrosine levels through dietary modifications, including the use of amino acid-based medical foods . this compound could serve as an adjunct therapy to help regulate these levels.

Research and Development

Computational Studies:

Advanced computational methods have been employed to study the conformational properties of peptides related to this compound. These studies reveal insights into molecular flexibility and stability, which are critical for understanding how such compounds interact at a molecular level . By analyzing energy minima and conformational dynamics, researchers can better predict the behavior of these peptides in biological systems.

Potential Applications in Drug Development:

The versatility of this compound extends into drug development, where it can be utilized as a model compound for synthesizing new therapeutic agents. Its unique amino acid sequence allows for modifications that can enhance efficacy or reduce side effects in pharmacological applications.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: The exclusive use of D-amino acids in the target compound contrasts with mixed D/L configurations in others (e.g., L-proline and L-tryptophan in ). D-amino acids enhance proteolytic resistance but may reduce affinity for natural enzyme substrates .

- Molecular Weight : Higher molar mass in (718.79 g/mol) correlates with increased hydrophobicity, which may reduce aqueous solubility compared to the target compound.

Functional and Pharmacological Differences

Metabolic Stability

- The target compound’s D-amino acids confer resistance to aminopeptidases, as evidenced by studies on analogous D-configured peptides . In contrast, L-tryptophan and L-proline in render it susceptible to enzymatic cleavage, limiting its in vivo half-life .

Solubility and Bioavailability

- Glycine’s small side chain in the target compound improves solubility (logP ≈ -1.2 predicted) compared to , which has an additional phenylalanine residue (logP ≈ 2.1) .

- The hydroxyl group in tyrosine may enhance solubility in polar solvents, a feature absent in phenylalanine-terminated analogs like .

Research Implications and Limitations

- Advantages: The target compound’s D-amino acid configuration and glycine spacer offer tunable stability and solubility for drug design.

- Challenges : Lack of in vivo data limits translational insights. Structural variations in similar compounds (e.g., vs. ) highlight the need for sequence-specific activity studies.

- Contradictions : Evidence suggests tyrosine and phenylalanine compete in biosynthesis, yet their cooperative roles in peptide analogs remain underexplored.

Biological Activity

Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine (GDPTG) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

GDPTG is a non-natural peptide composed of various amino acids, including glycine, D-phenylalanine, D-tryptophan, and D-tyrosine. Its structure allows it to engage in specific interactions with biological macromolecules, influencing various physiological processes.

The biological activity of GDPTG primarily involves its ability to interact with specific receptors and enzymes within cellular pathways. These interactions can modulate signaling cascades that affect cellular behavior, including:

- Protein-protein interactions : GDPTG has been studied for its role in facilitating or inhibiting interactions between proteins, which can influence cellular signaling and function.

- Receptor binding : The peptide may bind to cell surface receptors, altering their activity and leading to downstream effects in signal transduction pathways.

1. Therapeutic Applications

Research has explored GDPTG's potential therapeutic applications, particularly in drug delivery systems and cancer treatment. Its ability to selectively target certain receptors makes it a candidate for developing targeted therapies.

2. Biological Studies

Several studies have investigated the effects of GDPTG on cellular systems:

- Cellular Signaling : GDPTG has been shown to influence cellular signaling pathways by modulating receptor activity. For example, it may enhance or inhibit the activation of specific kinases involved in growth factor signaling.

- Animal Models : In studies involving parenteral nutrition in neonates, glycyl-L-tyrosine (a related compound) demonstrated effective maintenance of tyrosine pools, suggesting that similar peptides could support amino acid metabolism in clinical settings .

3. Conformational Studies

Computational studies have provided insights into the conformational dynamics of GDPTG. Molecular dynamics simulations indicate that the peptide can adopt multiple stable conformations, which may impact its biological function. These conformations are critical for understanding how GDPTG interacts with molecular targets at a structural level .

Data Tables

The following table summarizes key findings from various studies on GDPTG and related compounds:

Case Study 1: Nutritional Support in Neonates

A study involving parenteral nutrition assessed the impact of glycyl-L-tyrosine on tyrosine levels in neonates. Results indicated that supplementation with this dipeptide effectively maintained normal growth and nitrogen metabolism despite phenylalanine deficiency .

Case Study 2: Cancer Treatment Applications

Research into GDPTG's application as a drug delivery vehicle revealed its potential to enhance the efficacy of chemotherapeutic agents by targeting specific tumor markers. This targeted approach could minimize side effects associated with conventional chemotherapy.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing D-amino acid-containing peptides. Key steps include:

- Coupling optimization : Use HBTU/HOBt as coupling agents to enhance reaction efficiency for sterically hindered D-amino acids .

- Resin selection : Rink amide resin is preferred for C-terminal amidation to mimic natural peptide termini.

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures >95% purity. Validate purity via LC-MS (e.g., m/z calculated vs. observed) .

Q. How can researchers validate the structural integrity of this tetrapeptide post-synthesis?

- Methodological Answer : Use a combination of:

- Circular dichroism (CD) spectroscopy : To confirm the presence of D-amino acids, as they invert the CD signal compared to L-forms .

- NMR spectroscopy : Compare 2D - HSQC spectra against reference data for D-configuration residues .

- Enzymatic digestion assays : Use proteases like trypsin (specific to L-amino acids) to confirm resistance, indicating D-configuration .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this peptide?

- Methodological Answer : Discrepancies often arise from:

- Variability in assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of tyrosine residues) and temperature (25°C vs. 37°C impacts folding) .

- Control experiments : Include scrambled-sequence peptides to isolate sequence-specific effects.

- Data normalization : Use internal standards (e.g., fluorescent tags) to correct for batch-to-batch variability .

Q. How can researchers design experiments to study this peptide’s resistance to proteolytic degradation in vivo?

- Methodological Answer :

- Model selection : Use transgenic mice expressing human proteases (e.g., chymotrypsin) to mimic human metabolism .

- Analytical methods : Quantify peptide stability via LC-MS/MS with deuterated internal standards. Monitor degradation products (e.g., truncated fragments) over time .

- Statistical design : Apply repeated-measures ANOVA to compare degradation rates across biological replicates .

Q. What computational methods predict this peptide’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible side-chain parameters for tryptophan and tyrosine residues. Validate with experimental binding assays (e.g., SPR) .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers. Analyze RMSD and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.